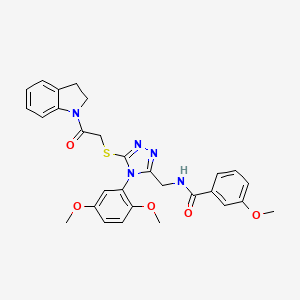

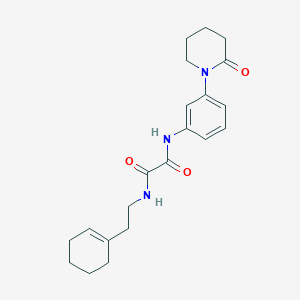

6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tyrosine Kinase Inhibition

6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione and its analogues have shown significant activity as tyrosine kinase inhibitors, particularly inhibiting the epidermal growth factor receptor (EGFR) by binding competitively at the ATP site. This inhibition is crucial in the context of cancer research, as EGFR is often overexpressed in malignant cells and contributes to tumor growth and progression. Studies demonstrate that slight modifications in the structure of these compounds can lead to a steep structure-activity relationship, indicating the potential for high specificity and effectiveness in targeting EGFR (A. Bridges et al., 1996).

Antimicrobial Activity

Quinazoline derivatives, including those structurally related to 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione, have been explored for their antimicrobial properties. These compounds have been synthesized and evaluated against a variety of bacterial and fungal strains, showing promising results in inhibiting the growth of these microorganisms. The ability to create a broad spectrum of derivatives allows for the tailoring of these compounds to target specific microbial pathways, offering potential new treatments for infectious diseases (A. Abu‐Hashem, 2018).

Anticonvulsant Activity

Research into quinazoline derivatives also extends into the neurological field, where some compounds have been found to possess anticonvulsant properties. By synthesizing and testing various 2-substituted 3-aryl-4(3H)-quinazolinones, researchers have identified certain molecules that show promising activity in preventing seizures in preclinical models. These findings suggest potential therapeutic applications for epilepsy and other seizure-related disorders (J. F. Wolfe et al., 1990).

Cardiotonic Activity

The structural framework of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione lends itself to modifications that have shown potential in the development of cardiotonic agents. Certain 2(1H)-quinazolinones synthesized from similar structures have demonstrated the ability to inhibit phosphodiesterase-III, leading to positive inotropic effects. These compounds could offer new avenues for the treatment of heart failure and other cardiac conditions by improving heart muscle contractility (V. Bandurco et al., 1987).

Mécanisme D'action

Target of Action

It is suggested that the compound may interact with targets such as inhibitors of poly-adp ribose polymerase, agents that affect vasculature or vasodilation, and oncogenic targeted agents .

Pharmacokinetics

It is suggested that the compound has high gi absorption and is a bbb permeant . It is also suggested that the compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .

Result of Action

It is suggested that the compound may improve the efficacy and/or reduce the side effects of suboptimally administered drug therapy .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione involves the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride to form 3-methyl-2-chlorobenzoic acid. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione. The final step involves the methylation of the aniline group using dimethyl sulfate to form the desired compound.", "Starting Materials": [ "2-amino-3-methylbenzoic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "dimethyl sulfate" ], "Reaction": [ "1. React 2-amino-3-methylbenzoic acid with thionyl chloride to form 3-methyl-2-chlorobenzoic acid.", "2. React 3-methyl-2-chlorobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione.", "3. Methylate the aniline group of 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione using dimethyl sulfate to form 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione." ] } | |

Numéro CAS |

901721-25-3 |

Formule moléculaire |

C17H17N3O2S |

Poids moléculaire |

327.4 |

Nom IUPAC |

6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione |

InChI |

InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23) |

Clé InChI |

CYQSHKXJFDVROA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)

![2-(4-methoxyphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874416.png)

![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)

![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)